

The ALEPH Compound Series: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ALEPH-4

Cat. No.: B595406

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The ALEPH series of compounds, a family of potent psychedelic phenethylamines, represents a significant area of interest in the study of serotonergic hallucinogens. First synthesized and subjectively bioassayed by Alexander Shulgin, these molecules are analogs of the 2,5-dimethoxy-4-methylthioamphetamine (DOM) structure, characterized by a thioalkyl ether substituent at the 4-position of the phenyl ring. This guide provides a comparative analysis of the structural activity relationships (SAR) within the ALEPH series, presenting key experimental data, outlining methodologies, and comparing their pharmacological profile to related compounds.

Structural Activity Relationship Overview

The core structure of the ALEPH series is a 2,5-dimethoxyamphetamine backbone. The key point of variation within this series is the nature of the alkyl group attached to the sulfur atom at the 4-position. This substitution pattern significantly influences the potency and duration of the psychedelic effects. The general trend observed is that increasing the length of the alkyl chain from methyl (ALEPH-1) to propyl (ALEPH-7) can modulate the psychoactive properties of these compounds.

Comparative Biological Data

The primary molecular target of the ALEPH compound series is the serotonin 2A (5-HT_{2A}) receptor, where they act as potent agonists.^[1] The psychedelic effects of these compounds are

primarily mediated through the activation of this receptor.[1] The following tables summarize the available quantitative and qualitative data for several members of the ALEPH series and related comparative compounds.

Table 1: In Vivo Potency of ALEPH Compounds and Analogs in Mice (Head-Twitch Response)

Compound	4-Position Substituent	ED50 (mg/kg)	ED50 (μmol/kg)
ALEPH-1 (DOT)	-S-CH ₃	0.80	2.88
ALEPH-2	-S-CH ₂ CH ₃	-	-
ALEPH-4	-S-CH(CH ₃) ₂	-	-
ALEPH-7	-S-(CH ₂) ₂ CH ₃	-	-
2C-T-2 (phenethylamine analog of ALEPH-2)	-S-CH ₂ CH ₃	-	-
2C-T-7 (phenethylamine analog of ALEPH-7)	-S-(CH ₂) ₂ CH ₃	-	-

*ED50: Median effective dose required to produce a head-twitch response in mice, a behavioral proxy for hallucinogenic potential. Data for ALEPH-1 from a study on 4-thio-substituted 2,5-dimethoxyphenylalkylamines.[2] Data for other compounds is not readily available in a directly comparable format.

Table 2: Human Psychoactive Dosages and Durations of ALEPH Compounds from PiHKAL

Compound	4-Position Substituent	Dosage (mg)	Duration (hours)
ALEPH-1	-S-CH ₃	5 - 10	6 - 8
ALEPH-2	-S-CH ₂ CH ₃	7 - 12	8 - 16
ALEPH-4	-S-CH(CH ₃) ₂	7 - 12	12 - 20
ALEPH-6	-S-Phenyl	> 40	Very Long
ALEPH-7	-S-(CH ₂) ₂ CH ₃	4 - 7	15 - 30

*Data is based on the subjective bioassays reported by Alexander Shulgin in "PiHKAL: A Chemical Love Story".^{[1][3][4][5]} This data is qualitative and not based on controlled clinical trials.

Comparison with Other 5-HT_{2A} Agonists

The ALEPH series are structurally related to other classes of psychedelic phenethylamines, most notably the 2C-T series, which are the corresponding phenethylamine (des-alpha-methyl) analogs. For example, ALEPH-2 is the alpha-methylated version of 2C-T-2.^[3] Generally, the addition of the alpha-methyl group to form the amphetamine derivative can increase potency.^[2]

Other relevant comparator classes include:

- DOx compounds: Such as DOM, DOB, and DOI, which have a halogen or other small electron-withdrawing group at the 4-position.
- Tryptamines: A distinct class of psychedelics including psilocybin and DMT.
- Ergolines: Complex molecules such as LSD.

The ALEPH compounds, like other potent 5-HT_{2A} agonists, are valuable tools for probing the structure and function of this receptor and understanding the neurobiology of psychedelics.

Experimental Protocols

The data presented in this guide are derived from key experimental assays designed to characterize the activity of 5-HT_{2A} receptor agonists.

Radioligand Binding Assays

Objective: To determine the binding affinity (K_i) of a compound for the 5-HT_{2A} receptor.

General Protocol:

- **Membrane Preparation:** Membranes are prepared from cells expressing the 5-HT_{2A} receptor (e.g., HEK-293 cells) or from brain tissue known to have a high density of these receptors (e.g., rodent frontal cortex).
- **Incubation:** The membranes are incubated with a radiolabeled ligand that has a high affinity for the 5-HT_{2A} receptor (e.g., [³H]ketanserin or [¹²⁵I]DOI) and various concentrations of the unlabeled test compound (e.g., an ALEPH analog).
- **Separation:** The bound and free radioligand are separated by rapid filtration through glass fiber filters.
- **Quantification:** The amount of radioactivity trapped on the filters is measured using a scintillation counter.
- **Data Analysis:** The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_{50}) is determined. The K_i value is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assays (e.g., Calcium Flux Assay)

Objective: To determine the functional potency (EC_{50}) and efficacy (E_{max}) of a compound as a 5-HT_{2A} receptor agonist.

General Protocol:

- **Cell Culture:** Cells stably expressing the human 5-HT_{2A} receptor are cultured in appropriate media.

- **Loading with Indicator:** The cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
- **Compound Addition:** The cells are exposed to varying concentrations of the test compound.
- **Signal Detection:** The activation of the 5-HT_{2A} receptor leads to an increase in intracellular calcium, which is detected as a change in fluorescence intensity using a fluorometric imaging plate reader.
- **Data Analysis:** The concentration of the compound that produces 50% of the maximal response (EC₅₀) is calculated from the dose-response curve. The maximal response (E_{max}) is also determined.

In Vivo Head-Twitch Response (HTR) in Mice

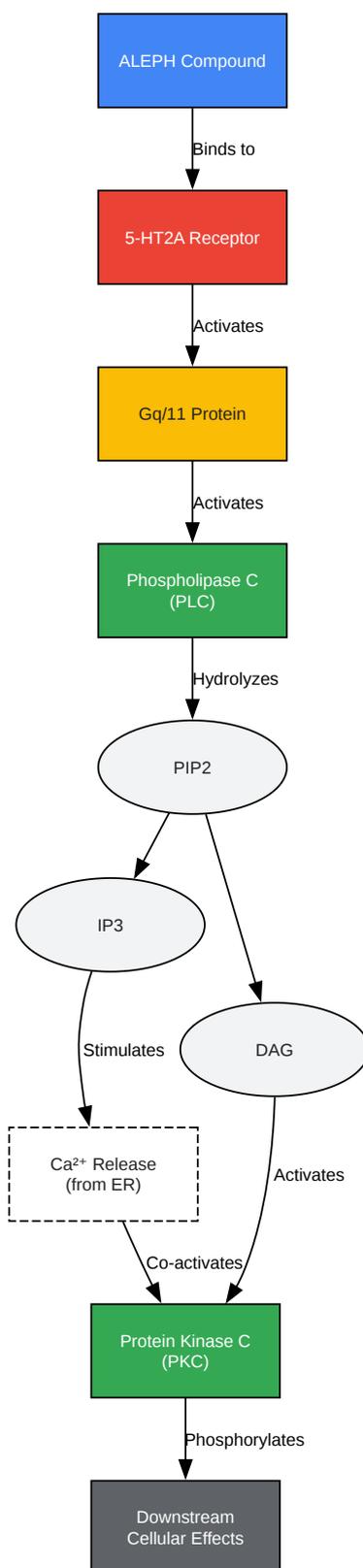
Objective: To assess the in vivo psychedelic-like activity of a compound. The head-twitch response is a rapid, rotational head movement in rodents that is a well-established behavioral proxy for 5-HT_{2A} receptor activation and hallucinogenic potential in humans.[2]

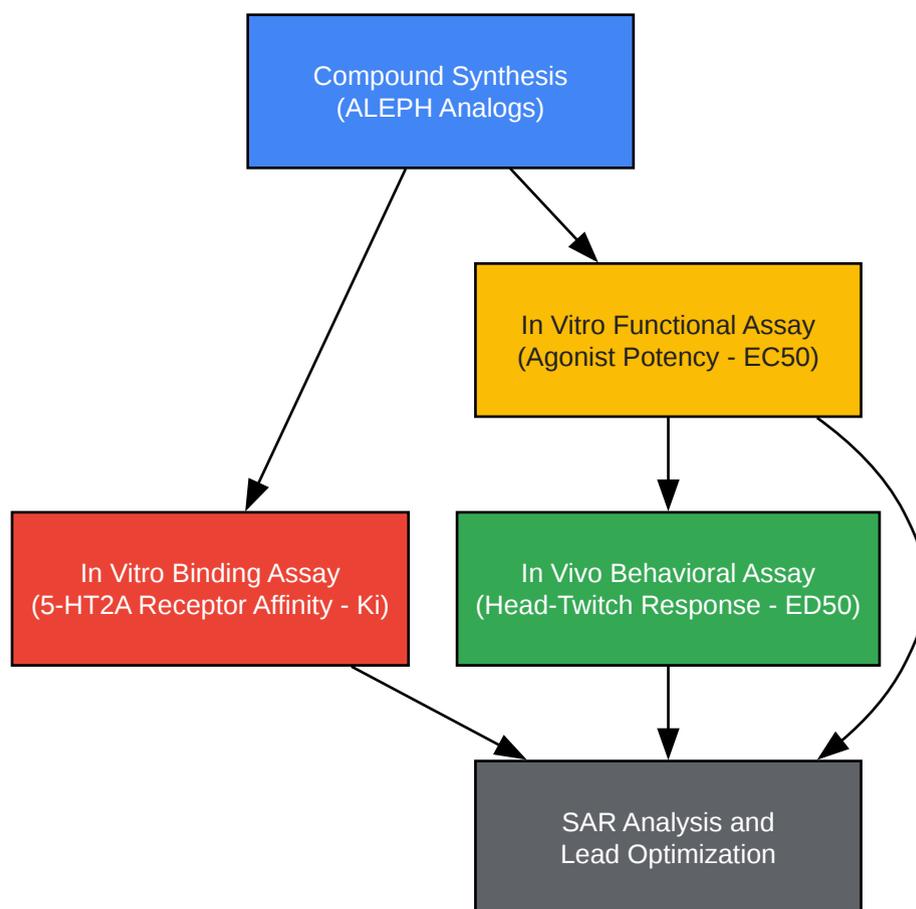
General Protocol:

- **Animal Acclimation:** Mice (e.g., C57BL/6J strain) are acclimated to the testing environment.
- **Compound Administration:** The test compound is administered to the mice, typically via intraperitoneal (IP) injection.
- **Observation:** The frequency of head-twitches is recorded over a specified period. This can be done by trained observers or through automated systems.
- **Data Analysis:** A dose-response curve is generated, and the median effective dose (ED₅₀) required to produce the head-twitch response is calculated.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the primary signaling pathway of the ALEPH compounds and a typical experimental workflow for their evaluation.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Aleph (psychedelic) - Wikipedia [en.wikipedia.org]
- 2. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aleph (psychedelic) [medbox.iiab.me]
- 4. cdn.preterhuman.net [cdn.preterhuman.net]
- 5. Erowid Online Books : "PIHKAL" - #7 ALEPH-7 [erowid.org]

- To cite this document: BenchChem. [The ALEPH Compound Series: A Comparative Guide to Structure-Activity Relationships]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b595406#structural-activity-relationship-of-the-aleph-compound-series>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com